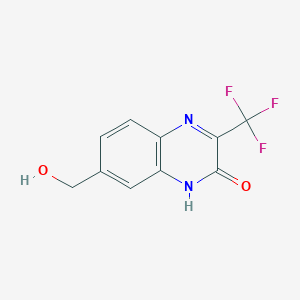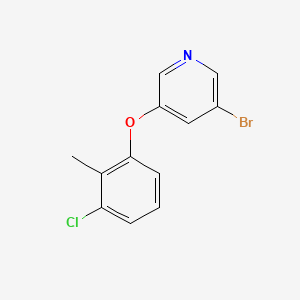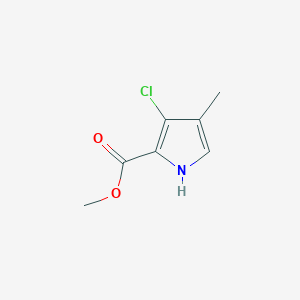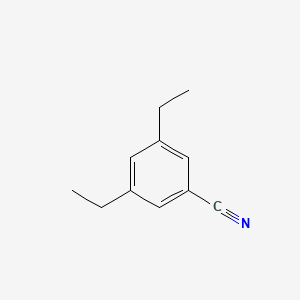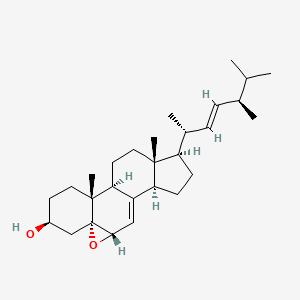
5,6-Epoxyergosterol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Epoxyergosterol is a naturally occurring compound that can be isolated from the endophytic fungus Phyllosticta capitalensis . It is a derivative of ergosterol, a sterol found in the cell membranes of fungi and protozoa. The molecular formula of this compound is C28H44O2, and it has a molecular weight of 412.648 g/mol . This compound is of significant interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
5,6-Epoxyergosterol can be synthesized through the epoxidation of ergosterol. The reaction typically involves the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide ring at the 5,6-position of the ergosterol molecule .
Industrial Production Methods
Industrial production of this compound is primarily achieved through the extraction and isolation from the endophytic fungus Phyllosticta capitalensis . The fungus is cultured under controlled conditions, and the compound is subsequently extracted using organic solvents. The crude extract is then purified using chromatographic techniques to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions
5,6-Epoxyergosterol undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols or other oxidized derivatives.
Reduction: The epoxide ring can be reduced to form the corresponding alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids (e.g., m-CPBA) and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols and other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,6-Epoxyergosterol has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various sterol derivatives.
Biology: Studied for its role in fungal cell membrane structure and function.
Medicine: Investigated for its potential neuroprotective and anticancer activities
Industry: Used in the production of steroid drugs and as a biochemical tool in research.
Mechanism of Action
The mechanism of action of 5,6-Epoxyergosterol involves its interaction with cellular membranes and enzymes. It is known to modulate the fluidity and permeability of fungal cell membranes, thereby affecting the function of membrane-bound proteins . Additionally, it has been shown to inhibit the growth of certain cancer cells by inducing apoptosis and modulating signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ergosterol: The parent compound of 5,6-Epoxyergosterol, found in fungal cell membranes.
Cholesterol-5,6-epoxides: Similar compounds found in animal cells, involved in various metabolic pathways.
Uniqueness
This compound is unique due to its specific epoxide ring at the 5,6-position, which imparts distinct chemical and biological properties. Unlike ergosterol, this compound has been shown to possess neuroprotective and anticancer activities, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
23637-31-2 |
|---|---|
Molecular Formula |
C28H44O2 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
(1S,2R,5S,7R,9S,12R,15R,16R)-15-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-10-en-5-ol |
InChI |
InChI=1S/C28H44O2/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-15-25-28(30-25)16-20(29)11-14-27(28,6)24(21)12-13-26(22,23)5/h7-8,15,17-20,22-25,29H,9-14,16H2,1-6H3/b8-7+/t18-,19+,20-,22+,23-,24-,25-,26+,27+,28-/m0/s1 |
InChI Key |
KVMYKLHJBYIOKD-QYYFJRRUSA-N |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=C[C@H]4[C@@]5([C@@]3(CC[C@@H](C5)O)C)O4)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC4C5(C3(CCC(C5)O)C)O4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



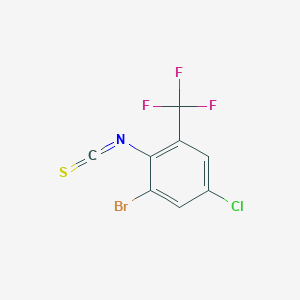
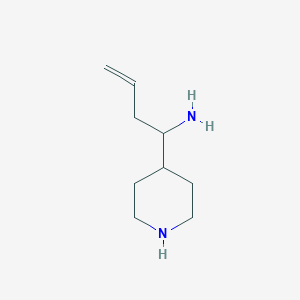
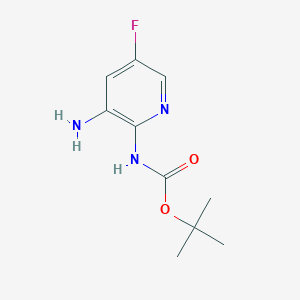
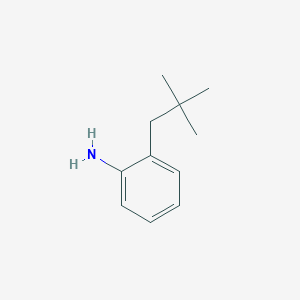
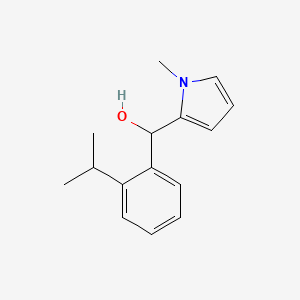

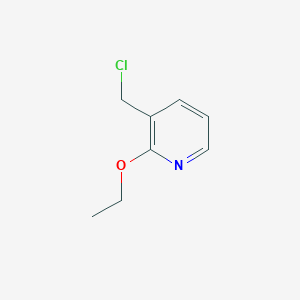
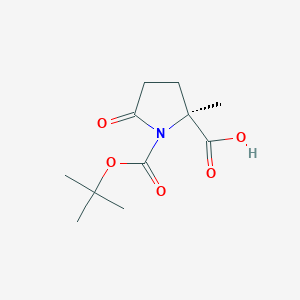
![Tert-butyl N-(3-oxabicyclo[3.1.1]heptan-1-ylmethyl)carbamate](/img/structure/B13915741.png)
